Welcome to the BenchChem Online Store!
molecular formula C13H17NO2 B8369851 1-(4-Ethylphenyl)-4-hydroxymethyl-2-pyrrolidone

1-(4-Ethylphenyl)-4-hydroxymethyl-2-pyrrolidone

Cat. No. B8369851
M. Wt: 219.28 g/mol
InChI Key: FIELYLZRCJBXTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05145865

Procedure details

1-(4-Ethylphenyl)-5-oxo-3-pyrrolidinecarboxylic acid (5.00 g) is suspended in carbon tetrachloride (15 ml) and thereto is added thionyl chloride (2.32 ml). The reaction mixture is heated with stirring under refluxing for 1 hour and concentrated under reduced pressure. The residue is dissolved in tetrahydrofuran (25 ml) and thereto is added dropwise a solution of sodium boron hydride (1.61 g) in dimethylformamide (about 16 ml) under ice-cooling. The mixture is further stirred for 1 hour. Methanol (13 ml) and conc. hydrochloric acid (1.87 ml) are successively added dropwise into the reaction mixture and the mixture is concentrated under reduced pressure. Ethyl acetate (120 ml) is added to the residue and the mixture is washed with water three times, dried over anhydrous magnesium sulfate, and then concentrated again under reduced pressure. To this residue is added a mixed solvent (about 50 ml) of ethyl acetate/hexane [1:20 (v/v)]. The mixture is allowed to stand and the precipitated crystal is collected by filtration to give the desired product (3.81 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.32 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:8]=[CH:7][C:6]([N:9]2[C:13](=[O:14])[CH2:12][CH:11]([C:15](O)=[O:16])[CH2:10]2)=[CH:5][CH:4]=1)[CH3:2].S(Cl)(Cl)=O>C(Cl)(Cl)(Cl)Cl>[CH2:1]([C:3]1[CH:8]=[CH:7][C:6]([N:9]2[CH2:10][CH:11]([CH2:15][OH:16])[CH2:12][C:13]2=[O:14])=[CH:5][CH:4]=1)[CH3:2]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)C1=CC=C(C=C1)N1CC(CC1=O)C(=O)O
Step Two
Name
Quantity
2.32 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under refluxing for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in tetrahydrofuran (25 ml)
ADDITION
Type
ADDITION
Details
is added dropwise a solution of sodium boron hydride (1.61 g) in dimethylformamide (about 16 ml) under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
The mixture is further stirred for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
Methanol (13 ml) and conc. hydrochloric acid (1.87 ml) are successively added dropwise into the reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
the mixture is concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Ethyl acetate (120 ml) is added to the residue
WASH
Type
WASH
Details
the mixture is washed with water three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated again under reduced pressure
ADDITION
Type
ADDITION
Details
To this residue is added a mixed solvent (about 50 ml) of ethyl acetate/hexane [1:20 (v/v)]
FILTRATION
Type
FILTRATION
Details
the precipitated crystal is collected by filtration

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=CC=C(C=C1)N1C(CC(C1)CO)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.81 g
YIELD: CALCULATEDPERCENTYIELD 81.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.